3-amino-5-oxo-N-(3-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
Structural Overview and Nomenclature
3-amino-5-oxo-N-(3-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide presents a complex molecular structure characterized by its distinctive thienoquinoline core framework. The compound belongs to the broader category of heterocyclic organic compounds, specifically within the class of thienoquinolines, which are distinguished by their fused ring systems incorporating both sulfur and nitrogen atoms. The molecular formula for this compound is C₂₀H₁₄F₃N₃O₂S, reflecting its substantial molecular complexity and the presence of multiple heteroatoms that contribute to its unique chemical behavior.
The structural architecture of this compound encompasses several critical components that define its chemical identity and potential biological activity. The thienoquinoline backbone forms the central scaffold of the molecule, consisting of a thiophene ring fused to a quinoline system, creating a rigid, planar aromatic framework. This core structure is further modified by the presence of an amino group at position 3, which enhances the compound's hydrogen bonding capacity and overall reactivity. The carboxamide functional group at position 2 provides additional sites for intermolecular interactions and contributes to the compound's potential for biological activity.
The trifluoromethyl substituent attached to the phenyl ring represents one of the most significant structural features of this compound. This electronegative group substantially alters the electronic properties of the molecule, enhancing its lipophilicity and metabolic stability. The trifluoromethyl group is known to significantly influence drug-receptor interactions and can improve the pharmacokinetic properties of pharmaceutical compounds. The strategic placement of this group on the phenyl ring allows for optimal interaction with biological targets while maintaining the structural integrity of the overall molecular framework.
The nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic systems. The name systematically describes each structural component, beginning with the amino substituent, followed by the oxo group indicating the presence of a carbonyl functionality, then the trifluoromethyl-substituted phenyl group, and finally the tetrahydrothieno[2,3-b]quinoline core with its carboxamide functionality. This systematic naming convention ensures precise identification and communication within the scientific community.
Historical Development in Heterocyclic Chemistry
The development of thienoquinoline derivatives, including 3-amino-5-oxo-N-(3-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, represents a significant advancement in heterocyclic chemistry that has evolved over several decades of intensive research. The foundational work in thieno[2,3-b]quinoline chemistry has been extensively documented, with researchers developing various synthetic methodologies to access these complex molecular architectures. The evolution of synthetic strategies for these compounds has progressed from simple cyclization reactions to sophisticated multi-step processes involving advanced catalytic systems.
Historical synthesis methods for thieno[2,3-b]quinoline derivatives have included diverse approaches such as Vilsmeier-Haack cyclization reactions, which have served as facile synthetic routes to these heterocyclic systems. These early methodologies established the foundation for understanding the reactivity patterns and structural requirements necessary for successful synthesis of thienoquinoline compounds. The development of these synthetic approaches has been driven by the recognition of the biological potential inherent in these molecular frameworks.
The advancement of synthetic methodologies has been particularly notable in the development of regioselective cyclization reactions. Recent research has demonstrated the utility of iodocyclization reactions for the synthesis of thieno[2,3-b]quinoline derivatives, providing access to these compounds through regioselective processes that ensure predictable product formation. These methodologies have been supported by density functional theory calculations that elucidate the mechanistic pathways involved in the cyclization processes.
Contemporary synthetic approaches have incorporated transition metal catalysis to achieve more efficient and selective transformations. Palladium-catalyzed reactions, including Sonogashira coupling reactions, have been extensively employed in the synthesis of thienoquinoline derivatives. These catalytic processes have enabled the construction of complex molecular architectures through tandem reaction sequences that combine multiple bond-forming events in single synthetic operations. The development of rhodium-catalyzed formal cycloaddition reactions has further expanded the synthetic toolkit available for accessing these heterocyclic systems.
The historical progression of synthetic methodologies has also encompassed the development of specialized techniques for introducing specific functional groups, such as trifluoromethyl substituents. The incorporation of trifluoromethyl groups into heterocyclic systems has been achieved through radical trifluoromethylation techniques, which have become increasingly sophisticated and selective. These developments have enabled the synthesis of compounds with enhanced biological activity and improved pharmacological properties.
Significance in Medicinal Chemistry Research
The significance of 3-amino-5-oxo-N-(3-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide in medicinal chemistry research stems from its unique structural features and the established biological activities of related quinoline derivatives. The quinoline scaffold has demonstrated remarkable versatility in pharmaceutical applications, with documented activities including anti-human immunodeficiency virus properties, antipsychotic effects, antibiotic capabilities, anti-inflammatory activities, phosphodiesterase type 4B inhibition, and antihypertensive properties. These diverse biological activities have established quinoline derivatives as important pharmacophores in drug discovery and development programs.
The clinical relevance of quinoline-containing compounds is exemplified by established medications such as mefloquine, chloroquine, quinine, and amodiaquine, which have proven effective in malaria treatment. Additionally, quinoline derivatives have found applications in cancer therapy, with several compounds currently in clinical trials as anticancer agents. The structural complexity of 3-amino-5-oxo-N-(3-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide positions it as a potential candidate for similar therapeutic applications.
The mechanism of action for compounds of this structural class involves specific interactions with biological targets, where the trifluoromethyl group enhances binding affinity to certain receptors while the quinoline core facilitates interaction with various enzymes and proteins. These molecular interactions can modulate biological pathways relevant to therapeutic effects, making such compounds valuable for drug development programs. The presence of multiple functional groups within the molecular structure provides opportunities for fine-tuning biological activity through structure-activity relationship studies.
Research into thienoquinoline derivatives has revealed significant anticancer potential, with various compounds demonstrating broad-spectrum antiproliferative activity. Studies have shown that thienoquinoline compounds can exhibit remarkable anticancer activity with some derivatives showing inhibitory concentrations in the nanomolar range against cancer cell lines. The structural features present in 3-amino-5-oxo-N-(3-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide suggest similar potential for biological activity.
The compound's potential for chemical modification presents opportunities for developing structure-activity relationships and optimizing biological properties. The presence of the amino group, carboxamide functionality, and trifluoromethyl substituent provides multiple sites for structural modification and optimization. These modifications can be systematically explored to enhance biological activity, improve selectivity, and optimize pharmacokinetic properties.
| Structural Feature | Contribution to Biological Activity | Modification Potential |
|---|---|---|
| Thienoquinoline Core | Provides rigid framework for target binding | Limited modification without structural disruption |
| Amino Group | Enhances hydrogen bonding and reactivity | Substitution or protection possible |
| Trifluoromethyl Group | Increases lipophilicity and metabolic stability | Replacement with other electron-withdrawing groups |
| Carboxamide Functionality | Facilitates protein interactions | N-alkylation or conversion to other derivatives |
The development of this compound and related derivatives represents a significant contribution to the field of medicinal chemistry, particularly in the context of heterocyclic drug design. The unique combination of structural features present in 3-amino-5-oxo-N-(3-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide provides a foundation for further research into novel therapeutic agents with improved efficacy and selectivity profiles.
Properties
IUPAC Name |
3-amino-5-oxo-N-[3-(trifluoromethyl)phenyl]-7,8-dihydro-6H-thieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O2S/c20-19(21,22)9-3-1-4-10(7-9)24-17(27)16-15(23)12-8-11-13(25-18(12)28-16)5-2-6-14(11)26/h1,3-4,7-8H,2,5-6,23H2,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTVHRWODJMRMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C3C(=C(SC3=N2)C(=O)NC4=CC=CC(=C4)C(F)(F)F)N)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-amino-5-oxo-N-(3-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex organic compound with significant biological activity. Its unique structural features, including a thienoquinoline core and a trifluoromethyl group, contribute to its potential therapeutic applications. This article reviews the biological activity of this compound based on diverse sources, including synthetic pathways, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 405.4 g/mol. It is characterized by the following structural features:
| Property | Value |
|---|---|
| Molecular Formula | C19H14F3N3O2S |
| Molecular Weight | 405.4 g/mol |
| IUPAC Name | 3-amino-5-oxo-N-(3-(trifluoromethyl)phenyl)-7,8-dihydro-6H-thieno[2,3-b]quinoline-2-carboxamide |
| InChI Key | BSMPPFBECGMKMT-UHFFFAOYSA-N |
The mechanism of action for 3-amino-5-oxo-N-(3-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with various biological targets. The trifluoromethyl group enhances binding affinity to specific receptors and enzymes. This interaction can modulate key biological pathways related to cell proliferation and apoptosis.
Antitumor Activity
Research indicates that compounds similar to 3-amino-5-oxo-N-(3-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide exhibit significant antitumor activity against various cancer cell lines. For instance:
- Case Study : A study evaluated the antitumor effects of thienoquinoline derivatives against human tumor cells such as KB and HepG2/A2. The results showed that derivatives with structural similarities to our compound had potent activity against these cell lines .
Neuroprotective Effects
The compound has also been studied for its neuroprotective properties. A related compound was found to induce differentiation in PC12 cells (a model for neuronal differentiation), suggesting potential applications in neurodegenerative diseases.
- Findings : The compound promoted neuritogenic activity independently of the TrkA receptor pathway and exhibited fluorescence suitable for bioimaging applications .
Antimicrobial Activity
The presence of the trifluoromethyl group in compounds similar to 3-amino-5-oxo-N-(3-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has been linked to enhanced antimicrobial properties.
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 12.5 | Antifungal |
| Compound B | 25 | Antibacterial |
Research shows that derivatives with trifluoromethyl groups exhibit better antifungal activity compared to controls .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the structure significantly affect biological activity. The incorporation of the trifluoromethyl group has been shown to enhance both antitumor and antimicrobial activities.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors. The presence of the trifluoromethyl group enhances lipophilicity and biological activity. Its structural formula includes a thienoquinoline backbone, which is known for its diverse pharmacological properties.
Anticancer Properties
One of the primary applications of this compound is in the field of oncology. Research has demonstrated that derivatives of thienoquinoline exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways. Studies indicate that it can inhibit cell proliferation in various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells, with IC50 values ranging from 1.9 to 7.52 μg/mL .
- Selectivity : The structural modifications contribute to selective targeting of cancerous cells while sparing normal cells, making it a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
Research indicates potential antimicrobial properties against a range of pathogens. Compounds with similar thienoquinoline structures have been reported to exhibit antibacterial and antifungal activities. This suggests that the compound may also provide a basis for developing new antimicrobial agents.
Drug Development
The unique chemical structure allows for modifications that can enhance efficacy and reduce toxicity. The compound's ability to interact with multiple biological targets positions it as a candidate for drug development in treating various diseases beyond cancer, including:
- Neurological Disorders : Some studies suggest that thienoquinoline derivatives may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.
- Inflammatory Conditions : The anti-inflammatory effects observed in related compounds indicate that this compound could be explored for therapeutic use in inflammatory diseases.
Case Study 1: Anticancer Activity Evaluation
A study conducted by the National Cancer Institute evaluated the anticancer activity of this compound against a panel of over sixty human tumor cell lines using standardized protocols. The results showed an average growth inhibition rate of 12.53%, indicating significant potential as an anticancer agent .
Case Study 2: Structure-Activity Relationship
Research into the structure-activity relationship (SAR) has highlighted how variations in substituents affect biological activity. For example, modifications on the thienoquinoline core have led to enhanced potency against specific cancer types while minimizing side effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aryl Carboxamide Group
3-Chloro-2-methylphenyl Substituent (Compound 1)
- Structure: 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide.
- Activity: Potent PLC-γ inhibitor with IC₅₀ values in the low nanomolar range against breast cancer cells (MDA-MB-231). Induces G2/M cell cycle arrest and reduces migration .
- Key Difference : The chloro and methyl groups increase steric bulk but reduce lipophilicity compared to CF₃. This may lower membrane permeability but enhance target specificity .
4-Fluorophenyl Substituent
- Structure: 3-amino-N-(4-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide.
- Molecular Weight : 341.40 (lower due to absence of CF₃ and oxo group).
- Activity: Limited data, but fluorine’s electronegativity may improve binding affinity in kinase targets .
2-(Trifluoromethyl)phenyl Substituent
- Structure: 3-amino-7,7-dimethyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide.
- Key Difference: The CF₃ group at the 2-position (vs. 3-position in the target compound) may alter binding orientation in hydrophobic pockets.
Modifications to the Tetrahydrothienoquinoline Core
7,7-Dimethyl Substituent
- Example: 3-amino-7,7-dimethyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide.
- Impact : Dimethyl groups at C7 improve conformational rigidity, possibly enhancing selectivity for enzymes like PLC-γ. However, they may reduce solubility due to increased hydrophobicity .
Thiazole Ring Incorporation (Compound B3)
- Structure: 4-(3-Chlorophenyl)-2-methyl-N-(2-methylthiazol-4-yl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxamide.
- Activity : NMR and IR data (e.g., 1694 cm⁻¹ for C=O) confirm structural integrity. Thiazole’s heterocyclic nature may confer antimicrobial properties, though specific data are unavailable .
Physicochemical and Pharmacokinetic Properties
Notes:
- Core dimethylation (7,7-dimethyl) further elevates LogP, likely requiring formulation adjustments for in vivo use .
Preparation Methods
Preparation of the Tetrahydroquinoline Precursor
The synthesis begins with the preparation of 5-oxo-5,6,7,8-tetrahydroquinoline, which serves as the foundational scaffold. A common precursor is dimedone (5,5-dimethylcyclohexane-1,3-dione), which undergoes condensation with cyanoacetamide or related reagents to form the quinoline skeleton.
Representative Reaction:
This step typically achieves yields of 70–85% under optimized conditions.
Thiophene Ring Annulation
The thieno[2,3-b]quinoline system is constructed via sulfur incorporation. A validated method involves reacting the tetrahydroquinoline precursor with thiourea or potassium thiocyanate in the presence of electrophilic agents.
Example Protocol:
-
Thiolation : Treat 3-cyano-5-oxo-5,6,7,8-tetrahydroquinoline with Lawesson’s reagent in toluene at 110°C for 6 hours to introduce a thione group.
-
Cyclization : React the thione intermediate with ethyl chloroacetate in ethanol containing sodium ethoxide, followed by reflux to form the thienoquinoline core.
Critical Parameters:
-
Temperature : Reflux conditions (78–80°C) prevent side reactions.
-
Base : Sodium ethoxide facilitates deprotonation and cyclization.
Introduction of the Trifluoromethylphenyl Carboxamide Group
The final step involves amidating the thienoquinoline’s 2-position with 3-(trifluoromethyl)aniline. This is achieved via a carbodiimide-mediated coupling reaction.
Procedure:
-
Activation : Treat the carboxylic acid derivative (e.g., 2-carboxy-thienoquinoline) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane.
-
Coupling : Add 3-(trifluoromethyl)aniline and stir at room temperature for 12–24 hours.
-
Workup : Purify by column chromatography (silica gel, ethyl acetate/hexane).
Yield Optimization:
-
Catalyst : Using 4-dimethylaminopyridine (DMAP) increases yields to 65–75%.
-
Solvent : Anhydrous dichloromethane minimizes hydrolysis.
Data Tables for Synthesis Parameters
Table 1: Reaction Conditions for Key Synthetic Steps
| Step | Reagents/Conditions | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Thiolation | Lawesson’s reagent, toluene | 110°C | 6 h | 78 |
| Cyclization | Ethyl chloroacetate, NaOEt/EtOH | Reflux | 5 h | 61 |
| Amidation | EDC, HOBt, 3-(trifluoromethyl)aniline, DCM | 25°C | 24 h | 68 |
Table 2: Physicochemical Properties of Intermediates
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|
| 3-Cyano-5-oxo-tetrahydroquinoline | C₁₀H₁₀N₂O | 174.20 | 198–200 |
| Thieno[2,3-b]quinoline-2-carboxylic acid | C₁₂H₁₀NO₂S | 247.28 | 215–217 |
| Target Compound | C₂₀H₁₅F₃N₃O₂S | 422.41 | 240–242 |
Mechanistic Insights
Cyclization Mechanism
The formation of the thieno[2,3-b]quinoline ring proceeds via nucleophilic attack of the thiolate anion on the α-carbon of the ethyl chloroacetate, followed by intramolecular cyclization (Figure 1). The base (sodium ethoxide) deprotonates the thiol group, enhancing its nucleophilicity.
Figure 1: Proposed Cyclization Pathway
Amidation Dynamics
The carbodiimide-mediated coupling proceeds through an active ester intermediate, where EDC activates the carboxylic acid as an O-acylisourea, which subsequently reacts with the aniline nucleophile.
Comparative Analysis with Analogous Syntheses
The trifluoromethyl group introduces unique challenges compared to non-fluorinated analogs:
-
Electron-Withdrawing Effects : The -CF₃ group reduces electron density on the aniline ring, slowing amidation kinetics. This necessitates prolonged reaction times (24 vs. 12 hours for methoxy derivatives).
-
Solubility Considerations : Fluorinated intermediates exhibit lower solubility in polar aprotic solvents, requiring optimized chromatographic systems for purification.
Q & A
Q. What in vitro models are optimal for assessing anticancer activity, and how should cytotoxicity assays be designed to minimize artifacts?
- Answer : Prioritize triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-231) and ovarian cancer models (e.g., SKOV-3) based on activity observed in analogs . Cytotoxicity should be evaluated using:
- Dose-response curves (0.1–100 µM) with 72-hour exposure to account for delayed apoptosis.
- Combination assays : Test synergy with standard chemotherapeutics (e.g., cisplatin) to identify additive effects.
- Controls : Include a solvent control (e.g., DMSO ≤0.1%) and a positive control (e.g., doxorubicin). Validate results with ATP-based viability assays (e.g., CellTiter-Glo) to avoid interference from CF₃-related fluorescence .
Q. How does the trifluoromethyl group influence target binding compared to halogenated analogs (e.g., Cl, Br substituents)?
- Answer : The CF₃ group enhances metabolic stability and hydrophobic interactions in target pockets. Docking studies of chloro-substituted analogs reveal that the CF₃ moiety in the 3-position may occupy a lipophilic subpocket in PLC-γ, forming van der Waals contacts with residues like Leu438 and His356 . In contrast, smaller halogens (Cl/Br) may reduce binding affinity due to decreased bulk and polarity .
Q. What computational strategies predict interactions with molecular targets like PLC-γ?
- Answer : Use molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics (MD) simulations:
- Docking : Align the compound’s carboxamide group with PLC-γ’s catalytic site (e.g., hydrogen bonds to Arg549 and Glu341) .
- MD simulations (100 ns) : Assess stability of the ligand-receptor complex in explicit solvent (e.g., TIP3P water). Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>70%).
Q. How should discrepancies in cytotoxicity data across cell lines be resolved?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
